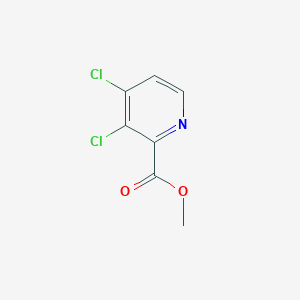

Methyl 3,4-dichloropyridine-2-carboxylate

説明

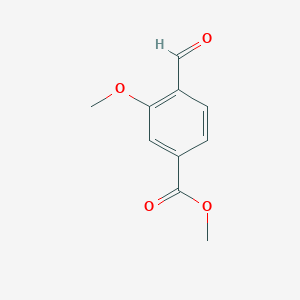

“Methyl 3,4-Dichloropyridine-2-carboxylate” is a chemical compound with the CAS Number: 343781-52-2. It has a linear formula of C7H5Cl2NO2 . The compound appears as a white to yellow solid, or colorless to yellow liquid .

Molecular Structure Analysis

The molecular structure of “Methyl 3,4-Dichloropyridine-2-carboxylate” is represented by the InChI code: 1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 . This indicates that the compound consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3,4-Dichloropyridine-2-carboxylate” has a molecular weight of 206.03 . It is stored at a temperature of +4°C .科学的研究の応用

Summary of the Application

“Methyl 3,4-dichloropyridine-2-carboxylate” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis of trifluoromethylpyridines involves the use of “Methyl 3,4-dichloropyridine-2-carboxylate” as an intermediate . The exact methods and technical details of the synthesis process are not provided in the source .

Results or Outcomes

The use of TFMP derivatives has led to the development of more than 20 new agrochemicals and several pharmaceutical and veterinary products . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

2. Synthesis of Fluorinated Pyridines

Summary of the Application

“Methyl 3,4-dichloropyridine-2-carboxylate” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues .

Methods of Application or Experimental Procedures

The synthesis of fluorinated pyridines involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of sodium hydroxide (NaOH) .

Results or Outcomes

Fluoropyridines are used in various biological applications and in the search for new agricultural products with improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications .

3. Replacement of Chlorides with Fluorides

Summary of the Application

“Methyl 3,4-dichloropyridine-2-carboxylate” can be used in the replacement of chlorides with fluorides . This process is often used in the synthesis of various chemical compounds .

Methods of Application or Experimental Procedures

The replacement of chlorides with fluorides involves the use of anhydrous nucleophilic fluoride salts generated from potassium fluoride and an arene transfer agent .

Results or Outcomes

The replacement of chlorides with fluorides can lead to the synthesis of various chemical compounds with different properties .

4. Site-selective Suzuki–Miyaura Coupling

Summary of the Application

“Methyl 3,4-dichloropyridine-2-carboxylate” can be used in site-selective Suzuki–Miyaura coupling of heteroaryl halides . This process is often used in the synthesis of various chemical compounds .

Methods of Application or Experimental Procedures

The Suzuki–Miyaura coupling reactions of heteroaryl polyhalides with aryl boronates are surveyed . The exact methods and technical details of the synthesis process are not provided in the source .

Results or Outcomes

The use of site-selective Suzuki–Miyaura coupling reactions of heteroaryl halides has led to the development of various chemical compounds .

5. Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Summary of the Application

“Methyl 3,4-dichloropyridine-2-carboxylate” can be used in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate .

Methods of Application or Experimental Procedures

The 4-chloro-2-fluoro-3-methoxyphenylboronic acid is reacted with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate in methyl isobutyl ketone to produce methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, which is deacetylated to produce methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate .

Results or Outcomes

The synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate can lead to the development of various chemical compounds .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 2,6-dichloropyridine-4-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 3,4-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUMBVLSKXWEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271651 | |

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dichloropyridine-2-carboxylate | |

CAS RN |

343781-52-2 | |

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)

![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)

![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)